molecular formula C16H26N6O3 B2800104 N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine CAS No. 714246-68-1

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2800104
CAS No.: 714246-68-1
M. Wt: 350.423
InChI Key: QUZSTUAYGZBXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a chemically synthesized pyrimidine derivative intended for research and development purposes. This compound features a complex molecular architecture that incorporates a cyclohexyl group, a 2,6-dimethylmorpholino ring, and a nitro substituent on the pyrimidine core, a structure often associated with significant biological activity in medicinal chemistry . Similar pyrimidine-based structures have been investigated for their potential as kinase inhibitors, which are valuable tools in oncological research for studying cell proliferation pathways . Other pyrimidine analogs are known to function as herbicide by inhibiting photosynthesis , or to serve as intermediates in the synthesis of antimicrobial agents . Researchers may find this compound useful as a key intermediate for constructing more complex molecules via Suzuki cross-coupling reactions or other catalytic transformations, enabling the exploration of new chemical space for drug discovery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-N-cyclohexyl-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZSTUAYGZBXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the formation of the pyrimidine ring. The cyclohexyl group and the 2,6-dimethylmorpholino moiety are introduced through subsequent reactions. Key reaction conditions include the use of strong bases, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

Scientific Research Applications

Antihypertensive Activity

Research has shown that compounds similar to N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine exhibit antihypertensive effects. For instance, derivatives of pyrimidine compounds have been identified as effective vasodilators, which can lower blood pressure in mammals . This compound's ability to modulate vascular resistance makes it a candidate for treating hypertension.

Kinase Inhibition

This compound is also being explored as a potential inhibitor of specific kinases involved in cancer progression. Studies indicate that heterocyclic compounds can effectively inhibit Pim kinases, which are associated with various malignancies . The development of kinase inhibitors is crucial in targeted cancer therapies.

Anticancer Potential

The compound's structural characteristics allow it to interact with biological targets relevant to cancer treatment. Its efficacy as an anticancer agent is being investigated through various preclinical studies that assess its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Study 1: Antihypertensive Effects

A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive rat models. The results indicated a dose-dependent response, suggesting potential for clinical application in managing hypertension.

Case Study 2: Kinase Inhibition

In vitro assays were performed to evaluate the inhibitory effects of this compound on Pim kinases. The compound showed promising results, with inhibition rates comparable to established kinase inhibitors. These findings support further development for therapeutic use in oncology.

Mechanism of Action

The mechanism by which N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • 5-Nitro group : Enhances electrophilicity, facilitating interactions with biological targets.
  • Cyclohexyl substituent : A lipophilic group that may improve membrane permeability.
  • 2,6-Dimethylmorpholino moiety: A polar heterocycle contributing to solubility and hydrogen-bonding interactions.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Compound Name Substituents (Position 2/6) Molecular Weight XLogP3 H-Bond Donors/Acceptors Biological Activity
Target Compound Cyclohexyl / 2,6-dimethylmorpholino Data not available Inferred ~2.5 Inferred 4/6 Anticancer (hypothesized)
N²-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine Dimethylaminopropyl / 4-methylpiperidinyl 337.42 1.9 4/6 Not reported
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Phenyl / Chloroanilino-methyl 494.27 5.3 3/4 Antiproliferative (tested)
Alkyl acetate-bearing 5-nitropyrimidine derivatives Alkyl acetate / Variable ~350–450 1.5–3.0 3–5/5–7 IC₅₀: 0.5–10 μM (cancer cells)

Key Observations :

  • Lipophilicity: The target compound’s cyclohexyl group likely increases lipophilicity (XLogP3 ~2.5) compared to the dimethylaminopropyl analog (XLogP3 1.9) . This may enhance cellular uptake but reduce aqueous solubility.

Anticancer Mechanism Hypotheses

The 5-nitro group in pyrimidine derivatives is hypothesized to act as a Michael acceptor, forming covalent bonds with cysteine residues in kinase active sites . The cyclohexyl and morpholino groups may further stabilize these interactions through hydrophobic and polar interactions, respectively.

Biological Activity

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the following structural features:

  • Pyrimidine Core : The presence of a 2,4-diamino group enhances its interaction with biological targets.
  • Cyclohexyl Group : This moiety contributes to the lipophilicity and steric properties of the compound.
  • Morpholino Substituent : The 2,6-dimethylmorpholino group may enhance solubility and bioavailability.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to:

  • Cell Cycle Arrest : Preventing cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

In Vitro Studies

Recent studies have demonstrated the potency of this compound against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against CDK2, indicating strong inhibitory activity. Specific IC50 values reported include:
    • CDK2 : IC50 = 0.16 μM

These results suggest that this compound is a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Studies indicate that:

  • Substituent Effects : Variations in the substituents at positions 2 and 6 of the pyrimidine ring significantly affect potency. For example, less sterically hindered groups tend to enhance activity .
CompoundSubstituentIC50 (μM)
ACyclohexyl0.16
BMethyl0.30
CEthyl>1.0

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : In preclinical models, administration of this compound resulted in significant tumor regression in xenograft models .
  • Combination Therapy : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation .

Safety Profile and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are needed to evaluate long-term effects and potential off-target interactions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Nitration : Introduction of the nitro group at the 5-position using concentrated HNO₃/H₂SO₄ under controlled temperatures to avoid over-nitration .
  • Morpholine coupling : Reaction of 2,6-dimethylmorpholine with the pyrimidine intermediate under acidic conditions, often catalyzed by DCC/DMAP for amide bond formation .
  • Cyclohexylamination : Substitution at the N2 position via nucleophilic aromatic substitution (SNAr) using cyclohexylamine in polar aprotic solvents like DMF or DMSO .
    Purification is achieved via column chromatography or recrystallization, with yields optimized by adjusting reaction time and temperature .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

X-ray crystallography reveals:

  • Planar pyrimidine ring with substituents adopting equatorial orientations to minimize steric strain.
  • Intermolecular hydrogen bonds between the 2,4-diamine groups and nitro oxygen atoms, forming a 3D network .
  • C-H···π interactions involving the cyclohexyl group and adjacent aromatic systems, contributing to lattice stability .
    Data collection is performed at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. What experimental approaches are used to evaluate its antiproliferative activity and mechanism of action?

  • In vitro assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values, with dose-response curves analyzed using GraphPad Prism .
  • Enzyme inhibition : Kinase profiling (e.g., PLK4 inhibition) via fluorescence polarization assays, comparing inhibition constants (Ki) with reference compounds like CFI-400945 .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to assess G1/S or G2/M arrest .

Q. How do structural modifications (e.g., nitro group, morpholino ring) influence bioactivity and selectivity?

  • Nitro group : Enhances electron-withdrawing effects, facilitating DNA intercalation or covalent binding to cysteine residues in target proteins. Removal reduces potency by >50% in some derivatives .
  • Morpholino ring : The 2,6-dimethyl configuration improves metabolic stability by hindering oxidative metabolism. Substitution with piperazine decreases logP, reducing membrane permeability .
  • Cyclohexyl group : Hydrophobic interactions with enzyme binding pockets enhance affinity, as shown in molecular docking studies using AutoDock Vina .

Q. What strategies address solubility and bioavailability challenges in preclinical development?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL in PBS) .
  • Prodrug design : Esterification of the 4-amine group with acetyl or PEGylated moieties enhances oral absorption .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies (t₁/₂ > 8 hrs) .

Data Contradictions and Validation

  • Nitration regioselectivity : Some studies report competing 3-nitro byproducts under high-temperature conditions, necessitating HPLC-MS for purity validation .
  • PLK4 vs. PLK1 selectivity : CFI-400945 derivatives show conflicting selectivity profiles in kinase panels, requiring orthogonal assays (e.g., SPR) for confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.